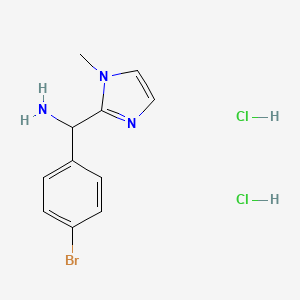![molecular formula C26H23N3O B2843831 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-73-7](/img/structure/B2843831.png)
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely belonging to the quinoline family . Quinolines are important compounds with a variety of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Methoxyphenyl)propionic acid, has been reported . It has a molecular formula of C10H12O3 and a molecular weight of 180.203 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-(4-Methoxyphenyl)propionic acid, the melting point is reported to be between 102°C to 106°C .科学的研究の応用
Quinoline and Quinoxaline in Dyes and Pharmaceuticals
Quinoline and its derivatives, such as quinoxaline, are known for their applications in dyes, pharmaceuticals, and antibiotics. The structural complexity of quinoxaline allows for its use in exploring antitumoral properties. The synthesis of quinoxaline derivatives involves condensing ortho-diamines with 1,2-diketones, showcasing their chemical versatility and potential for pharmaceutical development (Aastha Pareek and Dharma Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives have shown effectiveness as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, suggesting their importance in materials science and engineering for protecting metals against corrosion. This application highlights the chemical's utility in industrial settings, where durability and longevity of materials are crucial (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
The exploration of quinazoline derivatives in the synthesis and application for electronic devices, luminescent elements, and image sensors underscores their potential in the development of novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating their role in advancing technologies for energy conversion and lighting solutions (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Biological Activities
The biological activities of quinoline and quinazoline alkaloids, including their antitumor, antimicrobial, and various other pharmacological effects, demonstrate the importance of these compounds in medicinal chemistry and drug development. These activities are attributed to the molecules' abilities to interact with biological systems, providing a foundation for the development of new therapeutic agents (Xiao-fei Shang et al., 2018).
特性
IUPAC Name |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCKINKOMAACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)
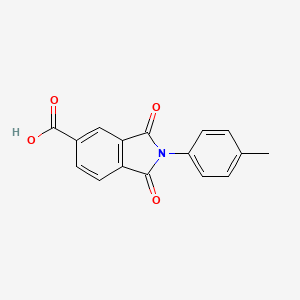

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2843755.png)
![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)
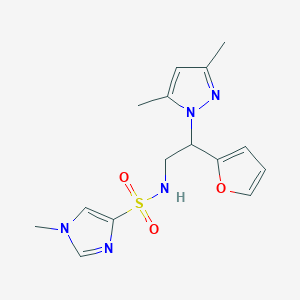

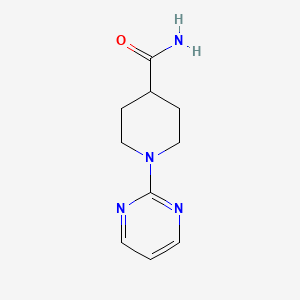
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
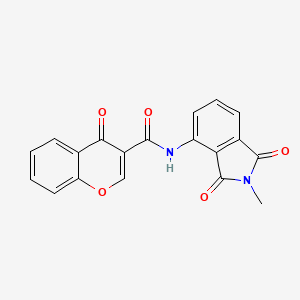
![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)
![methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2843768.png)
